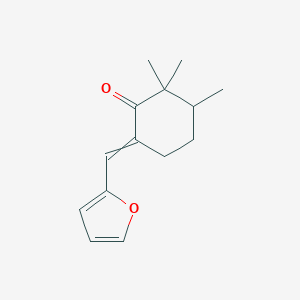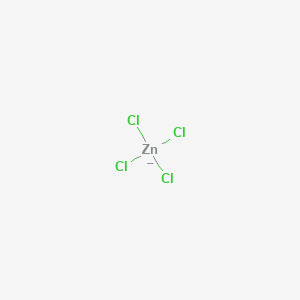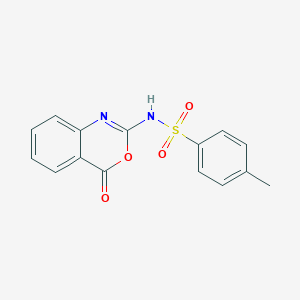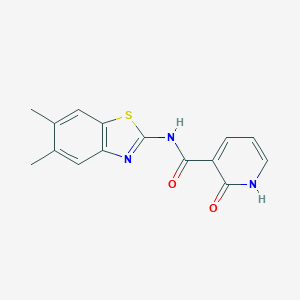
6-(Furan-2-ylmethylidene)-2,2,3-trimethylcyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Furan-2-ylmethylidene)-2,2,3-trimethylcyclohexan-1-one, also known as furanone C-30, is a natural compound that is commonly found in various plants. It has been the subject of numerous research studies due to its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of 6-(Furan-2-ylmethylidene)-2,2,3-trimethylcyclohexan-1-one C-30 is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. Additionally, 6-(Furan-2-ylmethylidene)-2,2,3-trimethylcyclohexan-1-one C-30 has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).
Biochemische Und Physiologische Effekte
Furanone C-30 has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, 6-(Furan-2-ylmethylidene)-2,2,3-trimethylcyclohexan-1-one C-30 has been shown to exhibit antioxidant activity, which may help protect against oxidative stress-induced damage. Furanone C-30 has also been shown to exhibit antimicrobial activity against various bacterial and fungal strains.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-(Furan-2-ylmethylidene)-2,2,3-trimethylcyclohexan-1-one C-30 in lab experiments is its natural origin, which may make it a safer alternative to synthetic compounds. Additionally, 6-(Furan-2-ylmethylidene)-2,2,3-trimethylcyclohexan-1-one C-30 has been shown to exhibit various biological activities, which may make it a useful tool for studying various biological processes. However, one limitation of using 6-(Furan-2-ylmethylidene)-2,2,3-trimethylcyclohexan-1-one C-30 in lab experiments is its limited availability, as it is primarily extracted from natural sources.
Zukünftige Richtungen
There are several future directions for research on 6-(Furan-2-ylmethylidene)-2,2,3-trimethylcyclohexan-1-one C-30. One area of interest is its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells. Additionally, further studies are needed to fully understand the mechanism of action of 6-(Furan-2-ylmethylidene)-2,2,3-trimethylcyclohexan-1-one C-30 and its potential therapeutic applications. Moreover, the development of new synthesis methods for 6-(Furan-2-ylmethylidene)-2,2,3-trimethylcyclohexan-1-one C-30 may increase its availability and facilitate further research.
Synthesemethoden
Furanone C-30 can be synthesized through various methods, including chemical synthesis and extraction from natural sources. One common method of synthesis involves the reaction of furan-2-carbaldehyde with 2,2,3-trimethylcyclohexanone in the presence of a catalyst. The resulting product is then purified through a series of chromatography steps.
Wissenschaftliche Forschungsanwendungen
Furanone C-30 has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects. Additionally, 6-(Furan-2-ylmethylidene)-2,2,3-trimethylcyclohexan-1-one C-30 has been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells.
Eigenschaften
CAS-Nummer |
17429-55-9 |
|---|---|
Produktname |
6-(Furan-2-ylmethylidene)-2,2,3-trimethylcyclohexan-1-one |
Molekularformel |
C14H18O2 |
Molekulargewicht |
218.29 g/mol |
IUPAC-Name |
6-(furan-2-ylmethylidene)-2,2,3-trimethylcyclohexan-1-one |
InChI |
InChI=1S/C14H18O2/c1-10-6-7-11(13(15)14(10,2)3)9-12-5-4-8-16-12/h4-5,8-10H,6-7H2,1-3H3 |
InChI-Schlüssel |
GNXZHCBRQQQSFL-UHFFFAOYSA-N |
SMILES |
CC1CCC(=CC2=CC=CO2)C(=O)C1(C)C |
Kanonische SMILES |
CC1CCC(=CC2=CC=CO2)C(=O)C1(C)C |
Synonyme |
6-Furfurylidene-2,2,3-trimethylcyclohexanone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5(4H)-Isoxazolone, 4-[(4-methoxyphenyl)methylene]-3-methyl-](/img/structure/B231101.png)








![Dimethyl (4-{[(methylsulfanyl)carbothioyl]amino}phenyl)sulfonyldithioimidocarbonate](/img/structure/B231141.png)



